![molecular formula C15H12BrNO3 B5693842 2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime], also known as DBBQ, is a synthetic compound that has been widely used in scientific research. DBBQ is a quinone derivative that has been shown to have potent biological activity. It has been used as a tool to study various biological processes and has shown promising results in a range of applications.
Mechanism of Action
The mechanism of action of 2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime] is not fully understood. However, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. 2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime] has also been shown to inhibit the activity of the enzyme NADPH oxidase, which plays a key role in the production of reactive oxygen species.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime] has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of NADPH oxidase, and have antioxidant activity. 2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime] has also been shown to have anti-inflammatory activity and has been used to study the role of reactive oxygen species in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime] in lab experiments is its potent biological activity. It has been shown to have anti-tumor activity and has been used as a tool to study various biological processes. However, one of the limitations of using 2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime] is its toxicity. It can be toxic to cells at high concentrations, and caution should be taken when handling and using this compound.
Future Directions
There are several future directions for research involving 2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]. One area of research is the development of new synthetic methods for 2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime] that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime], which is not fully understood. Additionally, 2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime] could be used as a tool to study the role of reactive oxygen species in various biological processes, such as inflammation and aging.
Synthesis Methods
2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime] can be synthesized using a variety of methods. One of the most common methods involves the oxidation of 2,6-dimethylphenol with potassium permanganate, followed by the reaction with 4-bromobenzoyl chloride and hydroxylamine hydrochloride. The resulting product is then purified using column chromatography.
Scientific Research Applications
2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime] has been used in a wide range of scientific research applications. It has been shown to have potent anti-tumor activity and has been used as a tool to study the mechanisms of cancer cell death. 2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime] has also been used to study the role of reactive oxygen species in cellular signaling and has been shown to have antioxidant activity.
properties
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-7-13(8-10(2)14(9)18)17-20-15(19)11-3-5-12(16)6-4-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVXYFRZPNLNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=C(C=C2)Br)C=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
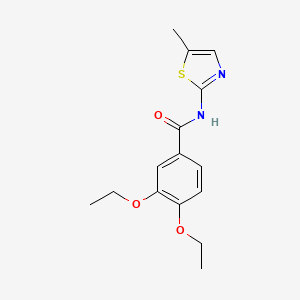
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)

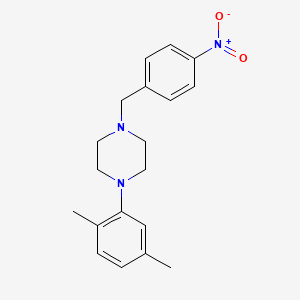
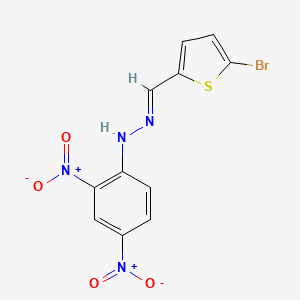
![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)
![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)
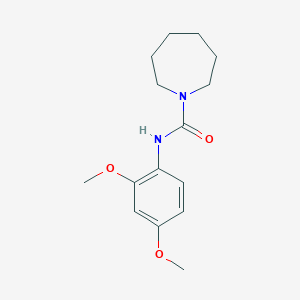
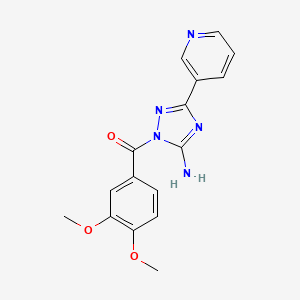
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)